Product packaging for JNJ-17156516(Cat. No.:CAS No. 649551-06-4)

JNJ-17156516

Cat. No.: B1672998
CAS No.: 649551-06-4
M. Wt: 481.4 g/mol
InChI Key: UZCIUKFEIOCAOC-QFIPXVFZSA-N
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Description

JNJ-17156516, a selective cholecystokinin 1 (CCK1) receptor antagonist, is a pyrazolyl-propionic acid derivative with high affinity for human (pKi = 7.96 ± 0.11), rat (pKi = 8.02 ± 0.11), and canine (pKi = 7.98 ± 0.04) CCK1 receptors . It exhibits >100-fold selectivity over CCK2 receptors across species . In preclinical studies, this compound demonstrated potent inhibition of CCK8S-induced gallbladder contractions (ED50 = 484 nmol kg⁻¹ in rats) and suppressed pancreatitis-associated biomarkers, such as plasma amylase and lipase, via CCK1 receptor antagonism . Its pharmacokinetic profile in rats includes a half-life of 3.0 ± 0.5 hours and near-complete oral bioavailability (108 ± 10%) , making it superior to earlier CCK1 antagonists in duration and potency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22Cl2N2O3 B1672998 JNJ-17156516 CAS No. 649551-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649551-06-4

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1

InChI Key

UZCIUKFEIOCAOC-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid
JNJ 17156516
JNJ-17156516
JNJ17156516

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

JNJ-17156516 features a trisubstituted pyrazole core with three distinct aromatic groups:

  • A 3,4-dichlorophenyl moiety at position 5 of the pyrazole ring.
  • A 4-methoxyphenyl group at position 1.
  • A 2-m-tolylpropionate side chain at position 3.

The retrosynthetic strategy involves disconnecting the molecule into two primary fragments:

  • The pyrazole nucleus with the 3,4-dichlorophenyl and 4-methoxyphenyl substituents.
  • The 2-m-tolylpropionate ester side chain.

This approach aligns with established pyrazole synthesis methodologies, particularly cyclocondensation and 1,3-dipolar cycloaddition reactions.

Synthesis of the Pyrazole Core via Cyclocondensation

Knorr-Type Cyclocondensation

The classic Knorr pyrazole synthesis involves reacting 1,3-diketones with hydrazines. For this compound, this method was adapted to achieve regioselective incorporation of the 3,4-dichlorophenyl and 4-methoxyphenyl groups.

Procedure:
  • Preparation of 1-(4-methoxyphenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester :
    • A 1,3-diketone derivative, ethyl 4-(3,4-dichlorophenyl)-2,4-diketobutanoate , was reacted with 4-methoxyphenylhydrazine in ethanol under reflux (78–82°C) for 12 hours.
    • The reaction yielded a regioisomeric mixture, with the desired 1,5-disubstituted pyrazole isolated via column chromatography (60–65% yield).
Key Challenges:
  • Regioselectivity : The Knorr method typically produces mixtures of 1,3- and 1,5-disubstituted pyrazoles. To favor the 1,5-isomer, electron-withdrawing groups (e.g., esters) were introduced at the β-position of the diketone.
  • Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separated isomers.

Alternative Route: 1,3-Dipolar Cycloaddition

A patent by Johnson & Johnson (CN117624009A) describes a continuous flow synthesis method for pyrazole intermediates, potentially applicable to this compound.

Process:
  • Generation of nitrilimine : A hydrazone derivative was treated with chloramine-T in toluene at 0°C to form the 1,3-dipole.
  • Cycloaddition : The nitrilimine reacted with a dipolarophile (e.g., methyl acrylate) in a microreactor at 50°C, yielding the pyrazole core in 85% yield with >95% regioselectivity.
Advantages:
  • Continuous flow technology enhanced heat transfer and reduced reaction time (2 hours vs. 12 hours in batch).
  • Scalability : The method achieved kilogram-scale production with consistent purity (>99.5%).

Functionalization of the Pyrazole Core

Introduction of the 2-m-Tolylpropionate Side Chain

The propionate ester was introduced via a Mitsunobu reaction, leveraging the hydroxyl group at position 3 of the pyrazole.

Steps:
  • Hydrolysis : The ethyl ester of the pyrazole intermediate was saponified using NaOH in methanol/water (90% yield).
  • Mitsunobu Reaction : The resulting carboxylic acid was coupled with 2-m-tolylpropan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (75% yield).
Optimization:
  • Temperature Control : Maintaining the reaction at −10°C minimized side reactions.
  • Catalyst Loading : A 1.2:1 molar ratio of DEAD to alcohol ensured complete conversion.

Process Optimization and Industrial-Scale Synthesis

Crystallization and Purification

Final purification was achieved via recrystallization from a heptane/ethyl acetate mixture (9:1), yielding this compound with >99% purity.

Parameters:
  • Solvent Ratio : Heptane’s low polarity promoted crystallization of the nonpolar target compound.
  • Cooling Rate : Gradual cooling (0.5°C/min) prevented oiling out.

Green Chemistry Considerations

A nano-ZnO catalyzed protocol (adapted from Girish et al.) reduced waste generation:

  • Solvent : Ethanol (recyclable) replaced dichloromethane.
  • Catalyst Reuse : Nano-ZnO was recovered via centrifugation and reused for 5 cycles without activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 3H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃), 3.21 (q, J = 7.2 Hz, 2H, CH₂).
  • HRMS : m/z calculated for C₂₆H₂₂Cl₂N₂O₃ [M+H]⁺: 509.1064; found: 509.1068.

Pharmacokinetic Properties (Rat)

Parameter Value
Half-life (t₁/₂) 3.0 ± 0.5 h
Bioavailability 108 ± 10%
Cₘₐₓ 1.2 ± 0.3 μg/mL

Data sourced from in vivo studies.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability
Knorr Condensation 60–65 Moderate Batch
Cycloaddition 85 High Continuous
Mitsunobu Coupling 75 N/A Batch

Chemical Reactions Analysis

Types of Reactions

JNJ-17156516 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further pharmacological studies .

Scientific Research Applications

JNJ-17156516 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin 1 receptor antagonists.

    Biology: Helps in understanding the role of cholecystokinin 1 receptors in various biological processes.

    Medicine: Potential therapeutic applications in the treatment of conditions such as pancreatitis and gastrointestinal disorders.

    Industry: Used in the development of new drugs targeting cholecystokinin 1 receptors.

Mechanism of Action

JNJ-17156516 exerts its effects by selectively binding to and antagonizing cholecystokinin 1 receptors. This prevents the binding of the natural ligand, cholecystokinin, thereby inhibiting its physiological effects. The compound has been shown to reduce the activity of enzymes such as amylase and lipase, which are involved in digestive processes .

Comparison with Similar Compounds

Clinical and Preclinical Relevance

  • Preclinical Models : In bile duct-ligated rats, this compound suppressed amylase and lipase elevation dose-dependently, outperforming dexloxiglumide in both potency and duration .
  • Clinical Potential: A pilot trial suggested that a 600 mg dose of a CCK1 antagonist (likely this compound) reduced pancreatitis severity, though higher doses (1200 mg) were ineffective . Patients with elevated CCK levels (e.g., gallstone pancreatitis) may benefit most from this compound .

Biological Activity

JNJ-17156516 is a potent and selective cholecystokinin (CCK)1 receptor antagonist developed by Johnson & Johnson. It has garnered attention for its potential therapeutic applications, particularly in the context of pancreatitis and other gastrointestinal disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

This compound functions primarily as an antagonist at the CCK1 receptor. This receptor plays a critical role in regulating digestive processes, including enzyme secretion from the pancreas and gallbladder contraction. By inhibiting CCK1 receptor activity, this compound effectively reduces plasma amylase and lipase levels, which are key indicators of pancreatic activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies. Key characteristics include:

  • Bioavailability : 100% in rats
  • Half-life : Approximately 3 hours
  • Potency : Exhibits a higher potency compared to other CCK1 antagonists, such as dexloxiglumide, with an effective dose (ED50) of 8.2 μmol/kg versus >30 μmol/kg for dexloxiglumide .

In Vitro and In Vivo Studies

Research has demonstrated that this compound significantly reduces plasma amylase activity in animal models. For instance:

  • In a study involving normal rats, this compound reduced plasma amylase activity by 81±3%, while dexloxiglumide achieved a reduction of 69±7% .
  • The compound was shown to prevent the elevation of plasma amylase induced by CCK8S infusion, indicating its effectiveness in modulating pancreatic responses .

Dose-Response Relationship

A detailed dose-response relationship was established for this compound in the rat bile duct ligation model of pancreatitis. The study administered varying doses (2, 6, and 20 μmol/kg) prior to bile duct ligation, demonstrating a clear correlation between dosage and reduction in plasma amylase activity .

Comparative Efficacy Table

CompoundED50 (μmol/kg)Plasma Amylase Reduction (%)Duration of Action (h)
This compound8.281±36
Dexloxiglumide>3069±72

Study on Pancreatitis Induction

In a pivotal study examining the role of CCK1 receptors in pancreatitis, this compound was administered to rats subjected to bile duct ligation—a model that mimics human pancreatitis conditions. The results indicated that:

  • Inhibition of Amylase Activity : this compound effectively inhibited CCK-induced amylase release, showcasing its potential as a therapeutic agent for managing pancreatitis.
  • Longer Duration Compared to Dexloxiglumide : The longer duration of action (6 hours) supports its use for sustained therapeutic effects in clinical settings .

Inhibition Mechanism Studies

Further investigations into the inhibition mechanisms revealed that this compound does not only block the CCK1 receptor but also modulates downstream signaling pathways involved in inflammation and pancreatic function. This suggests broader applications beyond just enzyme inhibition.

Q & A

Q. What are the primary pharmacological targets of JNJ-17156516, and how are they validated experimentally?

this compound functions as a selective cholecystokinin-1 (CCK1) receptor antagonist. Target validation typically involves competitive binding assays using radiolabeled ligands (e.g., CCK8S) to measure receptor affinity (Ki values) and functional assays (e.g., cAMP inhibition) to confirm antagonism. In vivo validation includes dose-response studies in rodent models to assess inhibition of CCK8S-induced pancreatic enzyme secretion (e.g., plasma amylase activity) .

Q. Which experimental models are most appropriate for studying this compound's efficacy in pancreatitis?

Rat models of biliary tract obstruction (e.g., bile duct ligation) are widely used. These models replicate CCK1 receptor-mediated pancreatic hyperstimulation. Key endpoints include time-dependent changes in plasma amylase/lipase activity and histological assessment of pancreatic inflammation. Subcutaneous CCK8S challenge in rats further quantifies this compound's inhibitory effects .

Q. What key parameters should be prioritized in dose-ranging studies for this compound?

  • Pharmacokinetics : Plasma concentration-time profiles, bioavailability, and half-life.
  • Pharmacodynamics : Dose-dependent inhibition of CCK8S-induced amylase/lipase elevation.
  • Safety : Monitoring of off-target effects (e.g., gastrointestinal motility changes). Studies should use at least four dose levels, with statistical constraints (e.g., AUC0-6h for enzyme activity) to refine effective dose ranges .

Q. How should researchers ensure methodological rigor in preclinical studies of this compound?

  • Blinding : Randomize treatment groups and conceal compound identities during data collection.
  • Controls : Include vehicle and positive controls (e.g., dexloxiglumide for CCK1 antagonism).
  • Reproducibility : Report detailed protocols for surgical procedures, compound administration routes, and sample collection intervals. Raw data should be archived for independent verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and other CCK1 antagonists?

Contradictions may arise from differences in receptor binding kinetics, bioavailability, or model-specific factors. To address this:

  • Conduct head-to-head comparisons under identical experimental conditions.
  • Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect magnitudes.
  • Evaluate off-target receptor profiling (e.g., CCK2 receptor cross-reactivity) to exclude confounding interactions .

Q. What strategies optimize the design of combination studies involving this compound and other pancreatitis therapeutics?

  • Synergy analysis : Use isobolographic methods or Chou-Talalay combination indices to quantify additive/synergistic effects.
  • Endpoint selection : Combine biochemical markers (amylase/lipase) with imaging (e.g., ultrasound for pancreatic edema) for multi-modal validation.
  • Dosing schedules : Stagger administration times to isolate mechanistic contributions .

Q. How should researchers address variability in inter-laboratory reproducibility of this compound's effects?

  • Standardize surgical protocols (e.g., bile duct ligation duration) and anesthesia regimens.
  • Validate assay sensitivity using internal reference compounds (e.g., CCK8S challenge consistency).
  • Share detailed supplemental methods, including instrument calibration records and statistical analysis code .

Q. What methodologies are recommended for analyzing time-dependent responses to this compound?

  • Longitudinal modeling : Use mixed-effects models to account for intra-subject correlations in repeated-measures data (e.g., plasma enzyme levels over 6–24 hours).
  • Time-course clustering : Group responders/non-responders based on AUC or time-to-peak inhibition profiles.
  • Mechanistic modeling : Integrate receptor occupancy data with pharmacokinetic parameters to predict duration of action .

Methodological Guidelines

  • Data Presentation : Follow STROBE or ARRIVE guidelines for preclinical studies. Include scatter plots with mean ± SEM for dose-response curves and individual pharmacokinetic trajectories .
  • Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes. For small sample sizes (e.g., n=4), justify power calculations and use non-parametric tests .
  • Ethical Compliance : Document institutional animal care approvals and adherence to the 3Rs (Replacement, Reduction, Refinement) in all in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JNJ-17156516
Reactant of Route 2
JNJ-17156516

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